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Compound of Interest

Compound Name: 4-nitro-1H-indene

Cat. No.: B11920853 Get Quote

Executive Summary
Nitroindenes are critical bicyclic aromatic scaffolds used in the synthesis of bioactive indanes,

functionalized polymers, and mutagenicity standards. Unlike simple nitrobenzenes,

nitroindenes exhibit complex behavior due to the presence of the reactive cyclopentadiene ring.

The position of the nitro group significantly influences the melting point (MP), solubility, and

tautomeric stability of the isomer.

2-Nitroindene is the most thermally stable and commonly isolated isomer (MP ~140 °C).

1-Nitroindene and 3-Nitroindene are linked via rapid prototropic tautomerism, complicating

isolation.

5-Nitroindene and 6-Nitroindene are often confused due to numbering shifts during synthesis

from indanones; distinguishing them requires rigorous NMR analysis.

Physicochemical Data Comparison
The following data aggregates experimental values from spectroscopic and synthetic literature.
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Isomer Melting Point (°C) Appearance
Stability &
Tautomerism

1-Nitroindene 116 – 117 °C Yellow needles

Unstable. Kinetic

product. Readily

tautomerizes to 3-

nitroindene in non-

polar solvents.

2-Nitroindene 139 – 140 °C Bright yellow solid

High Stability. The

nitro group on the

vinyl carbon (C2) is

conjugated and

sterically unhindered.

3-Nitroindene See Note 1 Yellow solid

Thermodynamic

Product. The

tautomeric partner of

1-nitroindene.[1] Often

co-isolated.

4-Nitroindene Not well characterized --

Less common;

synthesis typically

yields derivatives

(e.g., diones).

5-Nitroindene 87 °C
White/Pale yellow

solid

Stable. Formed via

reduction/dehydration

of 6-nitro-1-indanone

(note numbering shift).

6-Nitroindene Liq. / Low melt Oil or semi-solid

Known mutagen.

Often isolated as an

oil or low-melting

solid; less crystalline

than the 5-isomer.
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7-Nitroindene 130 °C (decomp) Yellow solid

Stable. High melting

point due to proximity

to the ring junction

affecting packing.

> Note 1: Literature often cites the 116–117 °C value for "1-nitroindene," but due to rapid

tautomerization, this solid may represent the equilibrium mixture or the stabilized aci-nitro form

depending on the solvent used for recrystallization (typically ethanol).

Structural Analysis & Synthesis Logic
A. The 1,3-Prototropic Shift (1- vs 3-Nitroindene)
The most chemically significant feature of the nitroindene system is the acidity of the C1

protons. In 1-nitroindene, the nitro group is on an sp³ carbon (allylic). In 3-nitroindene, it is on

an sp² carbon (vinylic).

Mechanism: Base-catalyzed deprotonation at C1 yields a delocalized nitronate anion.

Reprotonation can occur at C1 (returning 1-nitro) or C3 (yielding 3-nitro).

Thermodynamics: The 3-nitro isomer is generally favored due to extended conjugation of the

nitro group with the benzene ring through the double bond.

B. The Indanone-Indene Numbering Shift (5- vs 6-
Nitroindene)
A common pitfall in nitroindene synthesis is the renumbering of the carbon skeleton during the

conversion of indanones to indenes.

Precursor:6-Nitro-1-indanone.[2]

Reaction: Reduction (Ketone

Alcohol) followed by Dehydration.

Numbering Flip: The dehydration creates a double bond at the original C1-C2 position.

According to IUPAC rules, the saturated carbon must be C1. Therefore, the original C3
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becomes the new C1. This shifts the substituent positions relative to the bridgehead.

Result: 6-Nitro-1-indanone yields 5-Nitroindene (MP 87 °C).

Result: 5-Nitro-1-indanone yields 6-Nitroindene.

Visualization of Mechanisms
Figure 1: Synthesis and Renumbering Logic
This diagram illustrates why 6-nitro-1-indanone yields 5-nitroindene, clarifying the melting point

attribution.
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Caption: The chemical transformation of 6-nitro-1-indanone involves a numbering shift, yielding

5-nitroindene.

Figure 2: 1,3-Tautomerization Pathway
The equilibrium between 1-nitro and 3-nitro isomers.[1]
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Caption: Base-catalyzed tautomerization facilitates the conversion of 1-nitroindene to the more

stable 3-nitroindene.

Experimental Protocol: Synthesis of 2-Nitroindene
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This protocol describes the Ultrasonic Nitration method, which is superior to traditional acid

nitration for isolating the pure 2-isomer (MP 139–140 °C) without significant polymer formation.

Materials:

Indene (1.0 equiv)[2]

Sodium Nitrite (NaNO₂, 10 equiv)

Ceric Ammonium Nitrate (CAN, catalytic)

Acetic Acid (12 equiv)

Chloroform (Solvent)

Ultrasonic Bath

Step-by-Step Methodology:

Preparation: Dissolve indene (58 mg, 0.5 mmol) in chloroform (7 mL) in a round-bottom

flask.

Addition: Add Sodium Nitrite (347 mg) and Acetic Acid (344 µL).

Sonication: Place the flask in an ultrasonic bath at room temperature (25 °C). Sonication

promotes the formation of the nitryl radical species.

Reaction: Sonicate for 30 minutes. Monitor via TLC (Hexane/EtOAc 9:1) for the

disappearance of indene.

Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer

with saturated NaHCO₃ to remove excess acid.

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (2%

EtOAc in Hexane).

Validation: The product, 2-nitroindene, should be obtained as a yellow solid.
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Target MP: 139–140 °C.

1H NMR (CDCl3): Characteristic singlet at δ 7.92 (H3 vinyl proton).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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